Phorbol 12,13-diacetate

Description

Overview of Phorbol (B1677699) Esters as Modulators of Cellular Processes

Phorbol esters are a class of naturally occurring tetracyclic diterpenoids derived from plants of the Euphorbiaceae and Thymelaeaceae families. nih.gov These compounds are renowned for their ability to act as potent modulators of a wide array of cellular processes. Their primary mechanism of action involves mimicking the endogenous signaling molecule diacylglycerol (DAG). u-szeged.hu By doing so, they can directly bind to and activate Protein Kinase C (PKC), a key enzyme family in signal transduction that regulates cell growth, differentiation, apoptosis, and inflammatory responses. u-szeged.huchemsrc.comaacrjournals.org

The activation of PKC by phorbol esters is a critical event that can trigger diverse and profound biological effects. aacrjournals.org Unlike the rapid degradation of natural DAG, phorbol esters are more metabolically stable, leading to sustained activation of PKC. chemsrc.com This property makes them powerful tools for studying the downstream consequences of the PKC signaling pathway. aacrjournals.org Research has shown that different phorbol esters can elicit varied responses, largely dependent on the specific ester groups attached to the phorbol backbone, which influences their potency and biological activity. nih.gov

Phorbol 12,13-diacetate as a Key Experimental Tool

This compound (PDA) is a specific phorbol ester that has carved out a distinct niche as an experimental tool. While it shares the fundamental mechanism of activating PKC, it is consistently characterized as being less potent than other widely used phorbol esters like Phorbol 12-myristate 13-acetate (PMA) and Phorbol 12,13-dibutyrate (PDBu). apolloscientific.co.uksigmaaldrich.com This lower potency is not a limitation but rather a key feature that researchers exploit.

PDA is often used in comparative studies to investigate the structure-activity relationships of PKC activation. nih.gov For instance, research on megakaryocyte differentiation demonstrated that while potent phorbol esters could induce differentiation, PDA was inactive, highlighting the specific structural requirements for this biological effect. jci.org Similarly, in studies of neurotransmitter release, PDA showed less effectiveness compared to other analogs, providing insights into how the lipophilicity of the ester side chains impacts biological activity. nih.gov It has been used to stimulate PKC for studying the phosphorylation of retinal proteins and to examine the electrophysiological effects of PKC activation in neurons. u-szeged.husigmaaldrich.comsigmaaldrich.compnas.org Its utility lies in its ability to serve as a weaker agonist or a comparative benchmark against more powerful phorbol esters.

Historical Context and Evolution of Research Perspectives

The study of phorbol esters began with the isolation of phorbol from croton oil in the 1930s. chemsrc.com Initially, research focused on the potent tumor-promoting activities of certain phorbol esters like PMA. mdpi.com This led to the identification of PKC as the primary cellular receptor for these compounds in the 1980s, a landmark discovery that opened up new avenues in signal transduction research. aacrjournals.org

The evolution of research has moved from identifying the broad effects of potent phorbol esters to a more nuanced understanding of how subtle structural variations among different esters, such as in this compound, translate into different biological outcomes. Early studies often used a single, potent phorbol ester to probe PKC function. However, later research began to incorporate a panel of analogs with varying potencies, including PDA. nih.govjci.orgpnas.org This comparative approach has allowed scientists to dissect the specific roles of different PKC isoforms and to understand the structural determinants for binding and activation. aacrjournals.org For example, it was shown that PDA competitively inhibits the binding of the more potent [3H]PDBu to its receptors in the brain, confirming they act on the same site but with different affinities. aacrjournals.org This progression reflects a deeper appreciation for the complexity of cellular signaling and the value of using a range of chemical tools to explore it.

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 24928-15-2 | chemsrc.comapolloscientific.co.uksigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₂₄H₃₂O₈ | chemsrc.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 448.51 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | White Powder | sigmaaldrich.comsigmaaldrich.com |

| Solubility | Soluble in H₂O | sigmaaldrich.comsigmaaldrich.com |

| Storage Temperature | −20°C | sigmaaldrich.comsigmaaldrich.com |

| Density | 1.34g/cm³ | chemsrc.com |

| Boiling Point | 585.7°C at 760 mmHg | chemsrc.com |

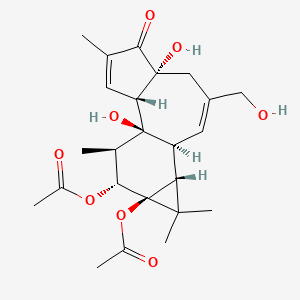

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O8/c1-11-7-17-22(29,19(11)28)9-15(10-25)8-16-18-21(5,6)24(18,32-14(4)27)20(31-13(3)26)12(2)23(16,17)30/h7-8,12,16-18,20,25,29-30H,9-10H2,1-6H3/t12-,16+,17-,18-,20-,22-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHXSAMFEJVCPT-XQOWHXTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80947808 | |

| Record name | 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24928-15-2 | |

| Record name | Phorbol 12,13-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24928-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phorbol-12,13-diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024928152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phorbol 12,13-diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Mechanism of Action of Phorbol 12,13 Diacetate

Primary Interaction with Protein Kinase C (PKC) Isoforms

Phorbol (B1677699) 12,13-diacetate (PDA) and other phorbol esters are powerful activators of Protein Kinase C (PKC), a family of serine/threonine kinases crucial for regulating a multitude of cellular processes. wikipedia.orgabcam.comnih.gov These compounds function as analogs of the endogenous second messenger diacylglycerol (DAG), enabling them to directly stimulate PKC and trigger its associated signaling pathways. wikipedia.orgwikipedia.org

Binding to Diacylglycerol (DAG) Binding Sites

The primary molecular target of phorbol esters is the C1 domain, a conserved region within specific PKC isoforms. abcam.comacs.org This domain, characterized as a cysteine-rich, zinc finger-like motif, is the natural binding site for DAG. acs.orgebi.ac.uk Phorbol esters like PDA mimic the structure of DAG, allowing them to bind with high affinity to this same site, often with a potency several orders of magnitude greater than the natural ligand. acs.orgresearchgate.net This interaction is highly specific and involves the formation of hydrogen bonds between the phorbol ester and key amino acid residues within the C1 domain's binding cleft. researchgate.netnih.gov By binding directly to the C1 domain, phorbol esters effectively bypass the physiological, receptor-mediated signaling required to generate DAG, leading to sustained and potent activation of the kinase. wikipedia.orgacs.org

Activation of Classical PKC Isoforms (e.g., PKCα, -β, -γ)

Classical PKC (cPKC) isoforms, which include PKCα, -β, and -γ, are primary targets for activation by phorbol esters. rndsystems.comtocris.com The binding of PDA or similar phorbol esters to the C1 domain of these isoforms induces a conformational change that relieves autoinhibition, leading to kinase activation. licorbio.com This activation is a key event in mediating many of the biological effects of phorbol esters. For instance, studies using Phorbol 12,13-diacetate have demonstrated its role in modulating synaptic transmission, a process where classical PKC isoforms like PKCβ are known to be involved. psu.edu Chronic activation by potent phorbol esters can lead to the eventual downregulation and depletion of specific classical isoforms, such as PKCα. physiology.orgpsu.edu

Activation of Novel PKC Isoforms (e.g., PKCδ, -ε, -η, -θ)

Novel PKC (nPKC) isoforms (PKCδ, -ε, -η, -θ) are also defined by their responsiveness to phorbol esters. rndsystems.comtocris.comresearchgate.net Similar to classical isoforms, they possess a C1 domain that binds DAG and phorbol esters, leading to their activation. Research has highlighted the specific roles of these novel isoforms in various cellular responses initiated by phorbol esters. For example, the activation of PKCδ and PKCε has been directly linked to the enhancement of long-term potentiation in hippocampal neurons. researchgate.net Furthermore, PKCδ activation is implicated in pro-apoptotic signaling cascades in certain contexts. embopress.orgjournal-dtt.org Like classical isoforms, prolonged exposure to phorbol esters can also result in the depletion of novel PKC isoforms. physiology.org

Differential Effects on Atypical PKC Isoforms (e.g., PKCζ, -ι/λ)

A crucial distinction in the mechanism of phorbol esters is their inability to activate atypical PKC (aPKC) isoforms, namely PKCζ and PKCι/λ. rndsystems.comtocris.comresearchgate.net This is because atypical isoforms lack the conventional C1 domain that recognizes and binds DAG and phorbol esters. Consequently, treatment with compounds like PDA does not lead to the direct activation or subsequent depletion of aPKC isoforms. physiology.org This differential effect is fundamental to understanding the specificity of phorbol ester-induced signaling and helps to distinguish the unique, phorbol ester-independent roles of atypical PKCs in cellular processes like cell survival signaling. uminho.ptnih.gov

Table 1: Interaction of this compound with PKC Isoform Subfamilies

| PKC Subfamily | Isoforms | Interaction with this compound | Reference |

| Classical (cPKC) | PKCα, -β, -γ | Direct binding to C1 domain, causing activation. | rndsystems.comtocris.compsu.eduresearchgate.net |

| Novel (nPKC) | PKCδ, -ε, -η, -θ | Direct binding to C1 domain, causing activation. | rndsystems.comtocris.comresearchgate.netresearchgate.net |

| Atypical (aPKC) | PKCζ, -ι/λ | No direct binding or activation. | rndsystems.comtocris.comphysiology.orgresearchgate.net |

Downstream Signaling Cascade Initiation

The activation of classical and novel PKC isoforms by this compound initiates a cascade of downstream signaling events that regulate a wide array of cellular functions. abcam.comlicorbio.com These pathways are central to processes such as cell proliferation, gene expression, differentiation, apoptosis, and inflammation. abcam.commdpi.com

Key downstream pathways activated include:

Mitogen-Activated Protein Kinase (MAPK) Pathways : PKC activation is a well-established upstream event for the MAPK/ERK cascade. abcam.comscientificarchives.com This involves the sequential activation of proteins such as Raf, MEK (MAPK/ERK kinase), and ERK (extracellular signal-regulated kinases 1 and 2). licorbio.comnih.gov The p38 MAPK and JNK pathways can also be activated. scientificarchives.comnih.gov

NF-κB Pathway : Phorbol esters can induce the activation of the transcription factor NF-κB. scientificarchives.comnih.gov This often occurs via the PKC-dependent phosphorylation and subsequent degradation of the inhibitory IκBα protein, allowing NF-κB to translocate to the nucleus and regulate gene expression. nih.gov

PI3K/AKT Pathway : PKC signaling integrates with the PI3K/AKT pathway, which is critical for cell growth and survival. abcam.com

Reactive Oxygen Species (ROS) Generation : PKC activation can lead to the production of ROS. journal-dtt.orgnih.gov This can occur through the activation of enzymes like NADPH oxidase and can, in turn, modulate further downstream signaling. psu.edu

These interconnected signaling networks allow for a complex and context-dependent cellular response to PKC activation by phorbol esters.

Table 2: Key Downstream Signaling Pathways Activated by this compound via PKC

| Pathway | Key Components | Cellular Outcome | Reference |

| MAPK/ERK | Raf, MEK, ERK1/2 | Regulation of gene expression, cell proliferation | abcam.comlicorbio.comnih.gov |

| p38 MAPK | p38 | Regulation of inflammation, apoptosis | scientificarchives.comnih.gov |

| NF-κB | IκBα, p65 | Regulation of inflammatory and immune responses, cell survival | scientificarchives.comnih.gov |

| PI3K/AKT | PDK1, AKT, mTOR | Regulation of cell growth, survival, and metabolism | abcam.comembopress.org |

| ROS Signaling | NADPH oxidase | Modulation of signaling cascades, induction of cell stress | psu.edujournal-dtt.orgnih.gov |

Potential Secondary Molecular Targets and Interactions

While the primary mechanism of action for phorbol esters is unequivocally the activation of PKC, some evidence suggests potential interactions with other molecular targets. These are generally considered secondary to the potent effects on PKC.

Reports indicate that phorbol esters may have actions on other non-kinase proteins that also contain C1 domains or similar DAG-binding motifs. These include:

Chimaerins : A family of Rac-GTPase activating proteins. abcam.com

RasGRP : Guanine nucleotide exchange factors for Ras. abcam.com

Unc-13/Munc-13 : Proteins involved in synaptic vesicle priming. abcam.com

Additionally, some studies have reported that phorbol esters can activate Ca2+-ATPase, an enzyme involved in calcium transport. sigmaaldrich.com However, the vast majority of the biological effects of compounds like this compound are attributed to the profound and widespread consequences of activating the classical and novel isoforms of Protein Kinase C.

Phorbol 12,13 Diacetate Mediated Modulation of Cellular Processes

Regulation of Cell Growth and Proliferation Dynamics

Phorbol (B1677699) 12,13-diacetate exhibits a dual role in controlling cell population dynamics, capable of either stimulating proliferation or inducing growth arrest depending on the cell type and context. nih.govtandfonline.com This paradoxical function stems from its ability to activate diverse signaling cascades downstream of PKC.

In certain cell types, Phorbol 12,13-diacetate acts as a mitogen, promoting cell division and expansion. For instance, it has been shown to stimulate the proliferation of peripheral blood lymphocytes and B cells. sigmaaldrich.com In glioblastoma cell lines such as U-1242 MG and U-87 MG, PMA treatment leads to increased cell proliferation. nih.gov This effect is mediated through the transactivation of the epidermal growth factor receptor (EGFR) via a PKCδ/c-Src pathway, ultimately stimulating mitogen-activated protein (MAP) kinase phosphorylation. nih.gov Similarly, in MCF-7 breast cancer cells, PMA treatment resulted in increased cell proliferation. nih.gov

Conversely, in other cellular contexts, this compound is a potent inhibitor of cell growth, often by inducing cell cycle arrest, particularly in the G0/G1 phase. researchgate.netjci.org This effect is a critical prerequisite for its ability to induce differentiation in certain cell lines. researchgate.net In human monocytic leukemia THP-1 cells, treatment with PMA leads to an inhibition of cell growth by arresting cells at the G1 phase of the cell cycle. researchgate.net A similar G0/G1 arrest is observed in human U-937 leukemia cells following treatment. jci.org This growth-inhibitory effect has also been documented in various cancer cells, including H358 lung cancer cells and FRO anaplastic human thyroid cancer cells, where it induces G1 phase cell growth arrest. ebi.ac.uktandfonline.com

The mechanism behind this compound-induced cell cycle arrest involves the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). nih.govresearchgate.net In THP-1 cells, the G1-phase arrest is associated with the upregulation of the CDK inhibitor p21WAF1/CIP1 at both the mRNA and protein levels. researchgate.net This induction of p21 is mediated by a PKC-dependent signaling pathway that involves the activation of MAP kinase and is independent of p53 activity. researchgate.net In H358 lung cancer cells, PMA-induced G1 arrest is also linked to the induction of p21WAF1/CIP1, an effect mediated by the transcription factor KLF6. tandfonline.com In MCF-7 breast cancer cells, PMA was found to have a significant stimulatory effect on Cyclin E1 expression and a marginal effect on CDK4 expression, while another kinase activator, Forskolin (B1673556), inhibited these PMA-induced effects. nih.gov

Table 1: Effects of this compound on Cell Growth and Proliferation

| Cell Line/Type | Effect | Key Molecular Events |

|---|---|---|

| Glioblastoma cells (U-1242 MG, U-87 MG) | Induction of proliferation nih.gov | EGFR transactivation via PKCδ/c-Src pathway nih.gov |

| Peripheral blood lymphocytes | Induction of proliferation sigmaaldrich.com | N/A |

| B cells | Induction of proliferation | PKC activation |

| MCF-7 (Breast Cancer) | Induction of proliferation nih.gov | Increased expression of Cyclin-E1, Cyclin-D1, and CDK-4 nih.gov |

| THP-1 (Monocytic Leukemia) | Inhibition of growth (G1 arrest) researchgate.net | Upregulation of p21WAF1/CIP1 researchgate.net |

| U-937 (Histiocytic Lymphoma) | Inhibition of growth (G0/G1 arrest) jci.org | Down-regulation of c-myc expression jci.org |

| H358 (Lung Cancer) | Inhibition of growth (G1 arrest) tandfonline.com | Induction of KLF6 and p21WAF1/CIP1 tandfonline.com |

Inhibition of Cell Growth (e.g., G1-phase arrest)

Induction and Inhibition of Cellular Differentiation

This compound is a widely utilized chemical agent for inducing differentiation in various cell lineages, transforming them into more mature and specialized cell types. sigmaaldrich.complos.org Its effects are particularly prominent in monocytic and stem cell lines.

One of the most well-characterized effects of this compound is the induction of monocytic differentiation into macrophage-like cells. mdpi.comfrontiersin.org Human monocytic leukemia cell lines, such as THP-1 and U937, are extensively used as models for this process. plos.orgmdpi.comjst.go.jp Upon treatment with PMA, these suspension cells undergo a dramatic transformation: they become adherent, develop a flattened and irregular morphology with pseudopodia, and exhibit an increased cytoplasmic-to-nuclear ratio. plos.orgfrontiersin.orgfrontiersin.org

Functionally, the differentiated cells acquire characteristics of mature macrophages. plos.orgplos.org This includes an increase in the expression of macrophage-specific cell surface markers like CD11b and CD14. mdpi.comfrontiersin.orgplos.org The process also enhances their phagocytic capacity and alters their cytokine secretion profile in response to stimuli like lipopolysaccharide (LPS). plos.orgnih.gov The differentiation protocols can vary, but typically involve exposing the cells to nanomolar concentrations of PMA for 48 to 72 hours, sometimes followed by a resting period in PMA-free media to allow for full maturation into a stable macrophage phenotype. mdpi.comfrontiersin.orgnih.gov

Table 2: this compound-Induced Monocytic Differentiation

| Cell Line | Differentiated Phenotype | Common Protocol Features | Key Markers/Changes |

|---|---|---|---|

| THP-1 | Macrophage-like cells mdpi.commedchemexpress.com | 5-200 ng/mL PMA for 48-72 hours, often with a 24h+ rest period. plos.orgmdpi.complos.org | Increased adherence, CD14 expression, phagocytic capacity. plos.orgmdpi.com |

This compound also modulates the differentiation pathways of multipotent stem cells. In human adipose-derived stromal cells (hADSCs), PMA treatment has a divergent effect on lineage commitment. koreascience.krnih.gov It has been shown to suppress adipogenic differentiation while simultaneously increasing osteogenic differentiation. koreascience.krnih.govnih.gov This suggests that the activation of the PKC signaling pathway by PMA pushes the differentiation balance in hADSCs away from fat cell formation and towards bone cell formation, indicating its potential role in regulating bone regeneration. koreascience.krnih.gov

Furthermore, PMA has been found to stimulate the cardiac differentiation of mesenchymal stem cells (MSCs). stemcell.com This highlights its capacity to direct stem cells towards a cardiomyocyte lineage, a process of significant interest in the field of regenerative medicine. stemcell.commdpi.com

Table 3: Effects of this compound on Stem Cell Differentiation

| Stem Cell Type | Effect on Differentiation | Resulting Cell Type |

|---|---|---|

| Human Adipose-Derived Stromal Cells (hADSCs) | Suppression koreascience.krnih.gov | Adipocytes |

| Human Adipose-Derived Stromal Cells (hADSCs) | Induction koreascience.krnih.gov | Osteoblasts |

Myogenic Differentiation (e.g., embryonic chick skeletal myoblasts)

Phorbol esters have been shown to influence the differentiation of embryonic chick skeletal myoblasts. Studies using the related compound PMA demonstrate that while these agents can initiate the synthesis of some muscle-specific proteins like desmin and light meromyosin, they simultaneously prevent the complete withdrawal from the cell cycle and inhibit the fusion of myoblasts into myotubes. nih.gov Specifically, embryonic chick myogenic cells treated with PMA partially differentiate by producing these muscle-specific proteins, but they fail to assemble normal myofibrils and continue to incorporate [3H]thymidine, indicating ongoing DNA synthesis. nih.gov This suggests that phorbol esters can uncouple the expression of muscle-specific genes from the terminal withdrawal from the cell cycle that is characteristic of normal myogenesis. The transcription factor c-Myc is a known inhibitor of myoblast differentiation and its activity is implicated in these processes. science.gov

Hematopoietic Differentiation (e.g., stimulation of B-cell division, hematopoietic stem cells)

Phorbol esters, including PDA, exert significant effects on the differentiation of hematopoietic stem cells (HSCs). pnas.orgthermofisher.com HSCs are multipotent cells that can differentiate into all mature blood cell types through a process of asymmetric cell division, where daughter cells have different fates. thermofisher.comfrontiersin.org Phorbol esters can stimulate myelopoiesis, the formation of myeloid cells, while suppressing other lineages. pnas.org For instance, in cultures of mouse bone marrow cells, phorbol esters like PMA have been observed to stimulate the formation of granulocyte and macrophage colonies. pnas.org This modulation of hematopoietic differentiation is linked to the activation of protein kinase C (PKC). nih.gov In human hematopoietic tumor cell lines, the translocation of PKC from the cytosol to the cell membrane is a key event in the response to phorbol esters, leading to either differentiation or proliferation inhibition depending on the cell type and the concentration of the phorbol ester. nih.gov

Inhibition of Erythroid Differentiation

In contrast to their stimulatory effect on myelopoiesis, phorbol esters like PDA and PMA have been found to inhibit erythroid differentiation. pnas.org Studies on Friend erythroleukemia cells, which can spontaneously differentiate in culture, have shown a strong correlation between the tumor-promoting activity of a phorbol diester and its ability to inhibit this spontaneous erythroid differentiation. pnas.org The inhibition is reversible upon removal of the compound. pnas.org Similarly, in cultures of mouse bone marrow cells, phorbol esters suppress the formation of erythroid bursts, indicating an inhibitory effect on the early stages of erythroid development. pnas.org This inhibitory action on erythropoiesis is also observed in human K-562 erythroleukemia cells, where PMA can suppress erythroid differentiation. nih.govbiorxiv.org The mechanism appears to involve the modulation of signaling pathways critical for lineage commitment, such as the ERK1/2 and AKT signaling pathways. plos.org For instance, inhibition of the ERK1/2 pathway is necessary for erythroid differentiation, and phorbol esters can interfere with this process. biorxiv.orgplos.org

Mechanisms of Apoptosis and Cell Survival Regulation

Phorbol esters are potent regulators of apoptosis and cell survival, with their effects being highly dependent on the cell type and context.

Induction of Apoptosis (e.g., in erythroblastic cell lines)

Phorbol esters can induce apoptosis in certain cell types, including erythroblastic cell lines like TF-1. nih.gov In these cells, treatment with PMA in the presence of serum leads to cell contraction followed by apoptosis. nih.gov This process is dependent on the activation of specific signaling pathways. Similarly, in other cell lines such as the human B-cell line HUT-102, apoptosis can be induced by compounds that activate similar pathways. researchgate.net The induction of apoptosis by phorbol esters is a complex process that can involve both intrinsic and extrinsic pathways, often culminating in the activation of caspases. scientificarchives.com

Involvement of Pro-apoptotic Proteins (e.g., Noxa/PMAIP1)

A key pro-apoptotic protein involved in phorbol ester-mediated apoptosis is Phorbol-12-myristate-13-acetate-induced protein 1, also known as PMAIP1 or Noxa. wikipedia.orgwikidoc.org Noxa is a member of the Bcl-2 family of proteins, specifically a BH3-only protein that promotes apoptosis. wikipedia.orgwikidoc.orguniprot.org Its expression can be induced by various stimuli, and it functions by binding to and inhibiting anti-apoptotic Bcl-2 family members, such as Mcl-1. uniprot.orgelsevier.es This action allows for the activation of pro-apoptotic effector proteins like Bak and Bax, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c, a critical step in the intrinsic apoptotic pathway. uniprot.orgelsevier.es The expression of Noxa can be regulated by the tumor suppressor p53, linking it to p53-mediated apoptosis. wikipedia.orgwikidoc.org

Caspase Activation Pathways

The induction of apoptosis by phorbol esters ultimately converges on the activation of caspases, a family of proteases that execute the apoptotic program. genome.jp Both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways can be involved.

In some contexts, phorbol esters can inhibit death receptor-mediated apoptosis. For example, in Jurkat T-cells, PMA can inhibit apoptosis induced by Fas ligand by disrupting the recruitment of the adaptor protein FADD to the Fas receptor. nih.gov

However, in other scenarios, phorbol esters promote apoptosis through caspase activation. In TF-1 erythroblastic cells, PMA-induced apoptosis involves the activation of initiator caspases-8 and -10, which are typically associated with the extrinsic pathway. nih.gov This activation is dependent on a Rho kinase (ROCK)-mediated cell contraction. nih.gov The intrinsic pathway is also frequently implicated. The pro-apoptotic protein Noxa, induced by phorbol esters, promotes the release of cytochrome c from mitochondria, which then leads to the formation of the apoptosome and the activation of caspase-9, which in turn activates effector caspases like caspase-3. uniprot.orgresearchgate.net In CD14+ monocytes, high concentrations of PMA induce apoptosis through a mitochondria-dependent caspase signaling cascade. nih.gov This involves the activation of DEVD-dependent caspases, indicating the involvement of caspase-3 or similar effector caspases. nih.gov

Regulation of Autophagy Pathways

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. Research indicates that phorbol esters can influence this pathway. Studies using the human neuroblastoma SH-SY5Y cell line have shown that treatment with Phorbol 12-myristate 13-acetate (PMA), a compound structurally related to PDA, induces autophagy. This was evidenced by an increase in acidic intracellular vesicles and altered levels of key autophagy-related proteins such as LC3-II, Atg7, beclin-1, and p62. researchgate.net The mechanism appears to involve the activation of protein kinase C (PKC), which can lead to the phosphorylation of proteins that regulate autophagy. nih.gov

Specifically, the association between 14-3-3 proteins and the class III phosphatidylinositol-3-kinase (hVps34), a key initiator of autophagy, is dependent on a phosphorylation mechanism stimulated by phorbol esters. nih.gov This interaction inhibits the lipid kinase activity of hVps34. nih.gov Conversely, the stimulation of autophagy leads to the dissociation of this complex, thereby enhancing hVps34 activity. nih.gov The depletion of 14-3-3ζ proteins has been shown to promote autophagy, while its forced expression reduces it, positioning 14-3-3ζ as a negative regulator of the process through its interaction with hVps34. nih.gov Furthermore, in the context of monocyte-to-macrophage differentiation induced by PMA, autophagy is activated, and this process can be hindered by autophagy inhibitors. rsc.org This suggests a role for autophagy in the differentiation process itself, which is also influenced by phorbol esters. rsc.org

Role in Inflammatory and Immune Responses

This compound is a potent modulator of inflammatory and immune responses, acting on various immune cells to trigger a cascade of downstream effects.

A hallmark of the inflammatory response to phorbol esters like PDA is the robust production of pro-inflammatory cytokines. Activation of protein kinase C (PKC) by these compounds triggers signaling pathways that lead to the synthesis and release of cytokines including Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). frontiersin.orgfu-berlin.de This has been observed in various cell types, including human monocytic cell lines like U937 and THP-1. plos.orgberkeley.edu For instance, treatment of U937 cells with PMA leads to a dose-dependent increase in the transcript and protein levels of IL-1β, IL-6, and TNF-α. plos.org Similarly, in THP-1 monocytes differentiated into macrophages, PMA stimulation results in the induction of these pro-inflammatory cytokines. frontiersin.orgfu-berlin.de The underlying mechanism often involves the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB), which is a critical regulator of pro-inflammatory cytokine gene expression. plos.org

Table 1: Effect of Phorbol Ester Treatment on Pro-inflammatory Cytokine Production in Human Monocytic Cells

| Cell Line | Phorbol Ester | Cytokine Increased | Key Findings | Reference |

|---|---|---|---|---|

| U937 | PMA | IL-1β, IL-6, TNF-α | Dose-dependent increase in transcript and protein levels. | plos.org |

| THP-1 | PMA | IL-1β, IL-6, TNF-α | Induction of pro-inflammatory cytokine synthesis upon differentiation. | frontiersin.orgfu-berlin.de |

| U937 | PMA | TNF-α, IL-1β | AFP suppressed PMA-induced TNF-α and IL-1β production. | berkeley.edu |

Phorbol esters like PDA are widely used to induce the differentiation of monocytic cell lines, such as THP-1 and U937, into macrophage-like cells. fu-berlin.dejst.go.jp This process involves significant morphological and functional changes, including increased adherence and expression of macrophage-specific surface markers like CD11b and CD14. fu-berlin.demdpi.commdpi.com Beyond differentiation, these compounds can influence macrophage polarization, the process by which macrophages adopt distinct functional phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory (M2).

Treatment of THP-1 cells with PMA has been shown to polarize them towards an M1-like phenotype, characterized by the production of pro-inflammatory cytokines. mdpi.com Studies have shown that serial treatment of THP-1 cells with PMA can lead to an increased population of M1 macrophages (HLA-DRhigh and CD206low). mdpi.com This M1 polarization is associated with enhanced anti-tumorigenic properties, including increased motility and cytotoxicity. mdpi.com The mechanism involves the activation of signaling pathways like NF-κB through PKC. jst.go.jp

This compound significantly impacts neutrophil function. One of the most prominent effects is the induction of the respiratory burst, a rapid release of reactive oxygen species (ROS). nih.govavma.orgresearchgate.net This process is crucial for the antimicrobial activity of neutrophils. Phorbol esters directly activate protein kinase C (PKC), a key enzyme in the signal transduction pathway leading to the activation of NADPH oxidase, the enzyme complex responsible for the respiratory burst. avma.orgportlandpress.com Studies have shown that PMA potentiates the respiratory burst in human neutrophils. nih.gov

Another critical neutrophil response influenced by phorbol esters is the formation of neutrophil extracellular traps (NETs). NETs are web-like structures composed of decondensed chromatin, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. frontiersin.org Phorbol esters like PMA are potent inducers of NETosis, the process of NET formation. frontiersin.orgmdpi.comnih.gov This induction is often dependent on the generation of ROS and the activation of specific signaling pathways, such as the Ras-Raf-ERK pathway. mdpi.com It's noteworthy that while PMA is a strong inducer, not all neutrophils form NETs in response, and environmental factors like hypoxia can suppress this process. nih.gov

Table 2: Effects of Phorbol Esters on Neutrophil Activity

| Neutrophil Activity | Phorbol Ester | Key Findings | Reference |

|---|---|---|---|

| Respiratory Burst | PMA | Potentiates the respiratory burst. | nih.gov |

| Respiratory Burst | PMA, PDBu | Stimulates superoxide (B77818) anion production. | avma.org |

| NET Formation | PMA | Induces NET formation in a ROS-dependent manner. | frontiersin.orgmdpi.com |

| NET Formation | PMA | Hypoxia suppresses PMA-induced NET release. | nih.gov |

Topical application of phorbol esters like PDA is a well-established model for inducing cutaneous inflammation. nih.govpnas.org The inflammatory response is characterized by redness, edema, and epidermal hyperplasia (thickening of the skin). nih.govpnas.org This is driven by the release of pro-inflammatory mediators, including cytokines and chemokines, which leads to the infiltration of immune cells, particularly neutrophils, into the skin. nih.gov

The underlying mechanism involves the activation of PKC in skin cells, which in turn activates downstream signaling pathways like NF-κB and the mitogen-activated protein kinase (MAPK) pathway. nih.govscience.gov This leads to the upregulation of genes encoding pro-inflammatory molecules such as TNF-α, IL-1β, IL-6, and cyclooxygenase-2 (COX-2). nih.govnih.gov The resulting inflammatory cascade contributes to the observed tissue changes and can promote tumor development in experimental models. nih.govpnas.org

Phorbol 12,13 Diacetate and Signal Transduction Networks

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK pathways are crucial signaling cascades that convert extracellular stimuli into a wide range of cellular responses. Phorbol (B1677699) 12,13-diacetate is a well-established activator of several key branches of the MAPK family, including ERK1/2, p38 MAPK, and JNK. plos.org

Phorbol 12,13-diacetate robustly activates the Extracellular Signal-Regulated Kinase (ERK1/2) pathway in numerous cell types. licorbio.com This activation typically occurs downstream of PKC. nih.gov The canonical pathway involves PKC-mediated activation of the small GTPase Ras, which then recruits and activates Raf-1. nih.gov Subsequently, Raf-1 phosphorylates and activates MEK, the upstream kinase for ERK1/2. nih.govnih.gov Upon stimulation with this compound, activated ERK1/2 can translocate to the nucleus to phosphorylate transcription factors, thereby altering gene expression. nih.gov

Research in various cell lines has elucidated specific outcomes of this activation. In human pulmonary epithelial A549 cells, the PKC/Ras/Raf-1/ERK1/2 pathway is instrumental in mediating the expression of cyclooxygenase-2 (COX-2). nih.gov In endothelial progenitor cells (EPCs), this compound stimulates the ERK pathway, which is associated with increased expression of matrix metalloproteinase-9 (MMP-9) and enhanced angiogenic potential. plos.org Furthermore, studies in Jurkat cells have shown that this compound-induced ERK activation can exert anti-apoptotic effects by protecting mitochondria from stress-induced damage. nih.gov

Table 1: Research Findings on ERK1/2 Activation by this compound

| Cell Line/System | Key Research Finding | Reference |

|---|---|---|

| Human Pulmonary Epithelial Cells (A549) | Activates the Ras/Raf-1/ERK1/2 pathway, leading to NF-κB activation and COX-2 expression. | nih.gov |

| Jurkat, K-562, and THP-1 Cells | Induces phosphorylation and activation of ERK in a dose-dependent manner. | licorbio.com |

| Endothelial Progenitor Cells (EPCs) | Extensively activates the ERK signal pathway to increase the expression of MMP-9. | plos.org |

| Jurkat T-Cells | ERK activation provides a protective, anti-apoptotic signal against methylglyoxal-induced cell death. | nih.gov |

| Human Monocytic Leukemia THP-1 Cells | Induces growth inhibition via a PKC-mediated mechanism involving MAP kinase activation. | nih.gov |

This compound also triggers the activation of the p38 MAPK pathway in a cell-context-dependent manner. plos.org In human airway epithelial cells, for instance, this compound was found to activate the phosphorylation of p38 MAPK, a process linked to the expression of MUC16, a membrane-bound mucin. researchgate.net In glioblastoma cells, the activation of p38 MAPK is a critical event in this compound-induced cell migration. nih.gov This process involves the p38 MAPK-dependent phosphorylation of heat shock protein 27 (Hsp27), a regulator of F-actin polymerization, which is essential for the formation of lamellipodia and cell movement. nih.gov Similarly, in endothelial progenitor cells, p38 MAPK activation contributes to the increased expression of MMP-2. plos.org However, its activation is not universal across all this compound-induced responses; in A549 cells, p38 MAPK was not involved in the induction of COX-2 expression. nih.gov

The c-Jun N-terminal kinase (JNK) pathway is another MAPK cascade influenced by this compound. In endothelial progenitor cells, JNK activation is involved in the this compound-induced expression of MMP-2. plos.org In non-small cell lung cancer (NSCLC) cells, the activation of JNK is implicated in the induction of the tumor suppressor KLF6, which contributes to cell growth arrest. tandfonline.comnih.gov Interestingly, the interplay between MAPK pathways is evident in studies on Jurkat cells, where ERK activation by this compound was shown to protect against apoptosis by inhibiting JNK-mediated mitochondrial damage, even though it did not prevent the initial activation of JNK itself. nih.gov

Table 2: Research Findings on p38 MAPK and JNK Activation by this compound

| MAPK Pathway | Cell Line/System | Key Research Finding | Reference |

|---|---|---|---|

| p38 MAPK | Glioblastoma Cells (A172) | Mediates cell migration through the phosphorylation of Hsp27. | nih.gov |

| p38 MAPK | NCI-H292 Airway Epithelial Cells | Activates p38 phosphorylation, linked to MUC16 expression. | researchgate.net |

| p38 MAPK | Endothelial Progenitor Cells (EPCs) | Contributes to the increased expression of MMP-2. | plos.org |

| JNK | Non-Small Cell Lung Cancer Cells (H358) | JNK activation is involved in the PMA-induced induction of the tumor suppressor KLF6. | tandfonline.com |

| JNK | Endothelial Progenitor Cells (EPCs) | Participates in the signaling cascade leading to MMP-2 expression. | plos.org |

p38 MAPK Activation

Nuclear Factor-kappa B (NF-κB) Signaling

NF-κB is a master transcriptional regulator of inflammatory and immune responses. invivogen.com this compound is a potent and widely used agent to activate the NF-κB pathway. invivogen.com

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with this compound, activated PKC initiates a signaling cascade that leads to the phosphorylation of IκBα. nih.gov This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. nih.gov The degradation of IκBα unmasks a nuclear localization signal on the NF-κB heterodimer (commonly p50/p65), allowing it to translocate into the nucleus. mdpi.comnih.gov Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, activating the transcription of pro-inflammatory cytokines, adhesion molecules, and enzymes like MMPs. plos.orgmdpi.com This mechanism has been observed in various cell types, including human pulmonary epithelial cells and endothelial progenitor cells. plos.orgnih.gov

Significant crosstalk exists between the NF-κB and Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathways, particularly in the context of inflammation. mdpi.comnih.gov Research has demonstrated that this compound can trigger a signaling cascade involving PKCα and ERK1/2 that enhances the association and mutual activation of NF-κB and HIF-1α. mdpi.comnih.govresearchgate.netnih.gov This crosstalk leads to the nuclear translocation of both the NF-κB p65 subunit and HIF-1α. mdpi.comnih.gov This coordinated activation can amplify the inflammatory response by promoting the expression of a wide array of shared and unique target genes involved in inflammation, angiogenesis, and cell metabolism. mdpi.comnih.gov

Table 3: Summary of this compound's Impact on NF-κB and HIF-1α Signaling

| Signaling Component | Observation in Response to this compound | Cellular Context | Reference |

|---|---|---|---|

| IκBα | Phosphorylation and degradation. | Human Pulmonary Epithelial Cells (A549) | nih.gov |

| NF-κB p65 | Translocation from the cytosol to the nucleus. | Endothelial Progenitor Cells (EPCs), HaCaT cells | plos.orgnih.gov |

| NF-κB Target Genes | Upregulation of MMP-2 and MMP-9 expression. | Endothelial Progenitor Cells (EPCs) | plos.org |

| HIF-1α / NF-κB Crosstalk | Enhanced association and activation via PKCα-ERK1/2 pathway. | HaCaT cells, BALB/c mice model | mdpi.comnih.govnih.gov |

| HIF-1α | Inhibited nuclear translocation when co-treated with an antagonist (Tangeretin). | HaCaT cells, BALB/c mice model | nih.gov |

NF-κB Activation and Nuclear Translocation

Activator Protein-1 (AP-1) Pathway Modulation

This compound, as a potent activator of Protein Kinase C (PKC), plays a significant role in modulating the Activator Protein-1 (AP-1) signal transduction pathway. The AP-1 transcription factor is a critical regulator of gene expression involved in various cellular processes, including proliferation, differentiation, and apoptosis. AP-1 is typically a dimer composed of proteins from the Jun, Fos, and ATF (Activating Transcription Factor) families.

Activation of PKC by phorbol esters like Phorbol 12-myristate 13-acetate (PMA), a compound structurally and functionally similar to this compound, leads to the stimulation of the AP-1 pathway. frontiersin.org This activation is a key mechanism in the cellular response to these compounds. frontiersin.orgresearchgate.net For instance, in osteoblasts, treatment with PMA was found to inhibit nephronectin gene expression through a pathway involving PKCα and the subsequent activation of the c-Jun/c-Fos (AP-1) pathway. core.ac.uk Similarly, in human B cells, PKC activation by PMA regulates essential transcription factors, including AP-1, which in turn affects gene expression. frontiersin.org The activation of AP-1, along with NF-κB, through the PKC pathway is also a crucial route in the reactivation of HIV-1 from latency. scientificarchives.com

The product of the c-jun proto-oncogene is a primary component of the AP-1 transcription factor, which binds to TPA-responsive elements (TREs) in the promoter regions of target genes, thereby regulating their expression following PKC activation. nih.gov

RhoA/ROCK Pathway Engagement

This compound and its analogs engage the RhoA/ROCK (Rho-associated coiled-coil containing protein kinase) signaling pathway, which is integral to regulating cytoskeletal dynamics, cell adhesion, and motility. Research indicates that the activation of RhoA/ROCK signaling is a component of the cellular response to phorbol ester-induced PKC activation.

Specifically, in the differentiation of human U937 monocytes into macrophages induced by PMA, the RhoA/ROCK signaling pathway is activated. jst.go.jp This activation contributes to the morphological changes and increased cell adherence characteristic of macrophage differentiation. jst.go.jp Inhibition of ROCK with the inhibitor Y27632 was shown to block PMA-induced macrophage differentiation, confirming the pathway's role. science.gov Further studies have demonstrated that PKCα, RhoA, and ROCK II translocate within the cell upon stimulation with phorbol esters like PDBu (phorbol 12,13-dibutyrate), and this translocation is linked to cellular functions such as smooth muscle contraction. science.gov The interplay between PKC and the RhoA/ROCK pathway is also implicated in inflammatory signaling in microglia. mdpi.com

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

A significant cellular response to this compound and related phorbol esters is the generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress. ebi.ac.uknih.gov Phorbol esters are potent inducers of the "oxidative burst" in phagocytic cells like neutrophils and macrophages. frontiersin.org

Studies using Phorbol 12-myristate 13-acetate (PMA) have shown that it stimulates intracellular ROS generation in a dose-dependent manner in various cell types, including human keratinocytes (HaCaT). mdpi.com This increased ROS production can create an imbalance in the cellular redox state, leading to oxidative stress and potential damage to biomolecules. mdpi.com The mechanism often involves the activation of PKC, which in turn activates NADPH oxidase, a key enzyme complex responsible for producing superoxide (B77818) radicals. frontiersin.org Superoxide is considered the major reactive oxygen species induced by PMA. ebi.ac.ukwikipedia.org

The induction of ROS by phorbol esters is a critical part of their signaling mechanism. For example, the PMA-induced growth inhibition and differentiation of human monocytic THP-1 cells are dependent on the generation of ROS. nih.gov This ROS-dependent signaling involves the activation of MAP kinases and subsequent upregulation of cell cycle inhibitors. nih.gov Furthermore, PMA treatment has been shown to decrease the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione (B108866) peroxidase, which would normally help to detoxify ROS. sigmaaldrich.com

| Phorbol Ester | Cell Type | Key Finding | Reference |

|---|---|---|---|

| Phorbol 12-myristate 13-acetate (PMA) | Human Keratinocytes (HaCaT) | Increased intracellular ROS generation in a dose-dependent manner. | mdpi.com |

| PMA | Human Monocytic Leukemia (THP-1) | Growth inhibition and differentiation are dependent on ROS generation. | nih.gov |

| PMA | Mouse Macrophages | Identified superoxide as the major ROS induced. | ebi.ac.uk |

| PMA | Neutrophils | Induces suicidal NETosis through a process initiated by PKC and NADPH oxidase activation, leading to ROS generation. | frontiersin.org |

Modulation of Ion Channels and Transporters

This compound, through its activation of PKC, modulates the activity and phosphorylation state of the Na+-K+ ATPase (sodium pump), a critical enzyme for maintaining cellular ion gradients. This regulation can be isoform-specific and tissue-dependent.

Research has shown that this compound can induce the phosphorylation of the α1 subunit of the Na+-K+ ATPase. nih.govahajournals.org In human mesenteric artery sarcolemma and rat kidney cells, this compound (50 nmol/L) induced phosphorylation of the α1-NKA isoform but not the α3-NKA isoform found in the rat fetal brain. nih.govahajournals.org This phosphorylation of the α1 subunit potentiates its inhibition by the endogenous ligand marinobufagenin (B191785) (MBG), suggesting a synergistic interaction between PKC-dependent phosphorylation and certain inhibitors. nih.govahajournals.org

However, the effects of PKC activation on Na+-K+ ATPase activity are complex. In some systems, PKC stimulation with phorbol esters like PMA leads to a decrease in sodium pump function. nih.gov This down-regulation can occur through a reduction in the number of Na+-K+ ATPase units at the cell surface, as observed in A6 kidney epithelia, a mechanism that appears independent of direct phosphorylation at the PKC site on the pump itself. nih.gov

| Cell/Tissue Type | Effect | Mechanism | Reference |

|---|---|---|---|

| Human Mesenteric Artery Sarcolemma | Induced phosphorylation of the α1-NKA isoform. | Direct PKC-mediated phosphorylation. | nih.govahajournals.org |

| Rat Kidney | Induced phosphorylation of the α1-NKA isoform. | Direct PKC-mediated phosphorylation. | nih.govahajournals.org |

| Rat Fetal Brain | No phosphorylation of the α3-NKA isoform. | Isoform-specific action of PKC. | nih.govahajournals.org |

| A6 Kidney Epithelia | Decreased sodium pump current (Ip). | Withdrawal of sodium pumps from the basolateral cell surface. | nih.gov |

Activation of PKC by this compound and other phorbol esters leads to the inhibition of certain potassium (K+) currents in various types of neurons. This modulation can alter neuronal excitability and firing patterns.

In hippocampal pyramidal neurons, phorbol esters have been shown to block a calcium-dependent potassium conductance (IK(Ca)), which is responsible for the slow afterhyperpolarization (AHP) that follows a train of action potentials. pnas.org This effect increases neuronal excitability. In contrast, studies on cat spinal motoneurons have shown that intracellular injection of this compound actually increases the afterhyperpolarization, suggesting it facilitates the Ca2+-activated K+ current in those specific neurons. nih.gov In Aplysia neurons, PKC activation has been associated with the reduction of several potassium currents, including the Ca2+-activated K+ current. u-szeged.hu However, other research in the calyx of Held synapse found that phorbol esters had no effect on presynaptic voltage-gated potassium currents, suggesting the targets of phorbol esters can be highly specific to the synapse and neuron type. jneurosci.org

Phorbol 12,13 Diacetate in Gene Expression and Transcriptional Regulation

Transcriptional Modulation of Specific Genes (e.g., c-Jun, c-Fos, Fra-1, p21WAF1/CIP1, mucin genes)

Phorbol (B1677699) 12,13-diacetate exerts profound control over the expression of numerous genes critical to cell cycle progression, differentiation, and cellular response to stimuli. Its effects are often mediated through the activation of complex signaling cascades that converge on specific transcription factors.

Immediate Early Genes (c-Jun, c-Fos, Fra-1): The transcription factors c-Jun and c-Fos are principal components of the Activator Protein-1 (AP-1) complex. The Fos family also includes members like Fos-related antigen 1 (Fra-1). acnp.org Phorbol 12,13-diacetate is a well-established inducer of these immediate early genes. In osteoblasts, for example, treatment with PMA was found to suppress the expression of the Nephronectin gene via a pathway involving PKCα and the c-Jun/c-Fos transcription factors. core.ac.uk The expression of fra-1 and fosB is also induced rapidly following cellular stimulation, exhibiting a pattern typical of immediate-early genes. researchgate.net This rapid upregulation is a key mechanism by which cells translate extracellular signals, initiated by agents like PMA, into long-term changes in gene expression.

Cell Cycle Regulators (p21WAF1/CIP1): The p21WAF1/CIP1 protein is a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest. mdpi.com Research shows that this compound treatment leads to the upregulation of both p21WAF1/CIP1 mRNA and protein. nih.gov This induction is notably independent of the p53 tumor suppressor protein in certain cell lines, such as human monocytic THP-1 cells. nih.govresearchgate.net The mechanism for this upregulation involves the activation of the p21WAF1/CIP1 promoter, which is driven by the Specific protein 1 (Sp1) transcription factor binding to its designated sites on the promoter. nih.govresearchgate.net This process is part of a protein kinase C (PKC)-mediated signaling pathway that can also involve reactive oxygen species (ROS) and the activation of MAP kinases. nih.gov

Mucin Genes (MUC2, MUC5AC): Mucins are high-molecular-weight glycoproteins involved in protecting epithelial surfaces. This compound has been shown to significantly modulate the expression of several mucin genes. In colon cancer cell lines, PMA treatment increases the expression of MUC2, a secretory mucin. nih.govnih.gov This upregulation is mediated through a signaling cascade that involves PKC, Ras, Raf, MEK, and ultimately the transcription factor NF-κB. nih.gov Similarly, in human airway epithelial cells, PMA induces the gene expression and production of MUC5AC mucin, another critical component of mucus. biomolther.orgyakhak.org This effect is also linked to the NF-κB signaling pathway. biomolther.org

Table 1: Effect of this compound on Target Gene Transcription

| Gene Target | Effect on Expression | Cell Type/Model | Key Mediators |

|---|---|---|---|

| c-Jun / c-Fos | Induced | Osteoblasts (MC3T3-E1) | PKCα |

| p21WAF1/CIP1 | Upregulated | Monocytic Leukemia (THP-1) | Sp1, PKC, MAP Kinase |

| MUC2 | Upregulated | Colon Cancer (HM3) | PKC, Ras, ERK, NF-κB |

| MUC5AC | Upregulated | Airway Epithelial (NCI-H292) | NF-κB |

| Nephronectin | Suppressed | Osteoblasts (MC3T3-E1) | PKCα, c-Jun/c-Fos |

Post-transcriptional Regulation of mRNA Profiles

Beyond initiating transcription, this compound also influences gene expression at the post-transcriptional level. This involves modulating the stability, processing, and translation of messenger RNA (mRNA) molecules after they have been synthesized. mdpi.com

Studies have demonstrated that PMA can increase the cytoplasmic levels of specific mRNAs, such as those for cytoskeletal actin and the T-cell antigen receptor beta chain, even when transcription is chemically inhibited. nih.gov This indicates that the accumulation of these mRNAs is due to a post-transcriptional mechanism, likely involving increased mRNA stability. nih.gov

Microarray analyses have provided a broader view of this phenomenon. In U937 monocytic cells, stimulation with PMA was found to considerably modulate the cytoplasmic distribution of a wide range of mRNAs. nih.gov These findings suggest that changes in the translational state of transcripts, governed by post-transcriptional control, play a critical role in the cellular differentiation induced by PMA. nih.gov It is estimated that PMA post-transcriptionally regulates at least 0.7% of the detectable genes in these cells. nih.gov However, in other contexts, such as the downregulation of Tissue Factor in human pericytes, PMA's effect was found to be primarily at the level of inhibiting mRNA synthesis (transcription) rather than destabilizing existing transcripts. ahajournals.org

MicroRNA Expression Modulation (e.g., miR-155, miR-125b)

MicroRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression post-transcriptionally, typically by binding to the 3' untranslated region of target mRNAs, leading to their degradation or translational repression. plos.org this compound can alter the expression profiles of specific miRNAs, thereby influencing broad cellular programs like differentiation and inflammation.

In the U937 human monocytic cell line, used as a model for macrophage differentiation, PMA treatment upregulates the expression of both miR-155 and miR-125b. jst.go.jp The increased expression of miR-155 is correlated with higher levels of Tumor Necrosis Factor-alpha (TNFα) and lower levels of its target transcription factors. jst.go.jp Concurrently, the upregulation of miR-125b is linked to a reduction in IFN regulatory factor 4 (IRF4), which is involved in macrophage activation. jst.go.jp These miRNA modulations are associated with the functional activity of the resulting macrophages. jst.go.jp The regulation of these miRNAs may be under the control of the transcription factor NF-κB. jst.go.jp Similarly, in THP-1 cells, miR-125b expression is upregulated during PMA-induced macrophage differentiation. nih.gov

Table 2: Modulation of MicroRNA Expression by this compound

| MicroRNA | Effect on Expression | Cell Type/Model | Associated Outcome |

|---|---|---|---|

| miR-155 | Upregulated | Monocytic (U937) | Macrophage differentiation, Increased TNFα |

| miR-125b | Upregulated | Monocytic (U937, THP-1) | Macrophage differentiation, Reduced IRF4 |

Experimental Models and Methodological Considerations in Phorbol 12,13 Diacetate Research

In Vitro Cell Line Models

The selection of a cell line model is critical for investigating the specific biological questions surrounding the activity of Phorbol (B1677699) 12,13-diacetate, which is often referred to as Phorbol 12-myristate 13-acetate (PMA) in the literature.

Human monocytic leukemia cell lines, such as THP-1 and U937, are extensively used as models to study monocyte and macrophage biology. oup.com Phorbol 12,13-diacetate is a standard stimulus to induce the differentiation of these suspension cells into adherent, macrophage-like cells. oup.comnih.govresearcher.life

Upon treatment with this compound, these cells undergo significant morphological and functional changes. The differentiation mechanism in U937 cells involves the activation of the protein kinase C (PKC) pathway, which in turn stimulates transcription factors like nuclear factor-κB (NF-κB) and activator protein-1 (AP-1). oup.comnih.gov This signaling cascade alters the expression of a wide array of genes. nih.gov Furthermore, RhoA/ROCK signaling is activated, leading to cytoskeletal rearrangements and increased cell adherence. oup.com

Research on U937 cells with silenced NF-E2-related factor 2 (NRF2) has shown that NRF2 negatively regulates this differentiation process. In the absence of NRF2, this compound-stimulated cell adherence is enhanced, and the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNFα), is significantly elevated. nih.gov

Differentiation protocols can be optimized to better mimic primary human macrophages. A study using THP-1 cells found that a protocol involving treatment with this compound followed by a five-day resting period resulted in cells with a phenotype more comparable to monocyte-derived macrophages (MDM). nih.gov These differentiated cells exhibited increased numbers of mitochondria and lysosomes, enhanced resistance to apoptosis, and maintained a high capacity for phagocytosis. nih.gov

Table 1: Effects of this compound on Human Monocytic Cell Lines

| Cell Line | Key Finding | Pathway(s) Implicated | Outcome | Reference(s) |

|---|---|---|---|---|

| U937 | Induces differentiation into macrophage-like cells. | Protein Kinase C (PKC), NF-κB, AP-1, RhoA/ROCK | Morphological changes, cell adherence, altered gene expression. | oup.comnih.gov |

| U937 (NRF2-silenced) | NRF2 negatively regulates differentiation. | NRF2 signaling | Enhanced cell adherence and pro-inflammatory cytokine secretion (IL-1β, IL-6, TNFα). | nih.gov |

| THP-1 | Differentiation into a phenotype resembling monocyte-derived macrophages (MDM). | Not specified | Increased mitochondria and lysosomes, resistance to apoptosis, high phagocytic capacity. | nih.gov |

The Jurkat cell line, derived from a human T lymphocyte leukemia, serves as a cornerstone model for studying T cell signaling. nih.govjci.org this compound is a potent activator of these cells, often used in conjunction with other stimulants like phytohaemagglutinin (PHA). jci.orgnih.gov

A significant area of research using this model is the study of HIV-1 latency. This compound can reactivate HIV-1 replication from a latent state in Jurkat cells. nih.gov This reactivation is achieved through the upregulation of host transcription factors crucial for viral gene expression, including NFAT, NF-κBp65, AP-1, and SP-1. nih.gov While effective in reactivating the virus, the treatment can also lead to Jurkat cell death. nih.gov

This compound also demonstrates protective effects. In studies of apoptosis induced by methylglyoxal, a metabolic byproduct, this compound was found to prevent Jurkat cell death. pnas.org This anti-apoptotic effect is mediated by the activation of the extracellular signal-regulated kinase (ERK) pathway. Activated ERK inhibits the pro-apoptotic c-Jun N-terminal kinase (JNK), thereby preventing the release of cytochrome c from mitochondria. pnas.org

Furthermore, this compound is instrumental in studying cytokine production. When used with a co-stimulator like PHA, it dramatically enhances the production and secretion of Interleukin-2 (B1167480) (IL-2), a key cytokine in T cell-mediated immunity. nih.gov

Table 2: Research Findings in Jurkat T Lymphocyte Cell Line

| Research Focus | Effect of this compound | Mechanism | Outcome | Reference(s) |

|---|---|---|---|---|

| HIV-1 Latency | Reactivates viral replication. | Upregulation of host transcription factors (NFAT, NF-κBp65, AP-1, SP-1). | Viral reactivation, potential for cell death. | nih.gov |

| Apoptosis | Protects against methylglyoxal-induced apoptosis. | Activation of ERK pathway, inhibition of JNK-mediated cytochrome c release. | Cell survival. | pnas.org |

| Cytokine Production | Synergistically enhances IL-2 production with PHA. | Co-stimulation of T-cell activation pathways. | Greatly increased IL-2 secretion. | nih.gov |

Epithelial cell lines are crucial for modeling responses of barrier tissues like the skin and lungs. In the spontaneously immortalized human keratinocyte line, HaCaT, this compound is used to study inflammatory responses. Treatment of HaCaT cells induces a significant inflammatory cascade, characterized by the production of cytokines such as IL-6, TNF-α, and IL-1β, and can lead to a decrease in cell viability. cellsignal.com It has also been shown to modulate the localization of tight junction proteins, such as claudin-1, in response to oxidative stress. nih.gov

In the A549 human lung adenocarcinoma epithelial cell line, this compound is a versatile tool for investigating inflammation, cancer progression, and growth regulation. It induces the expression of a suite of pro-inflammatory cytokines, including IL-1β, IL-6, IL-8, and TNF-α, as well as transcription factors from the AP-1 family (c-Jun, c-Fos). nih.gov This response is mediated through the activation of PKC and downstream pathways like MAP kinases (p38, JNK, ERK). nih.gov this compound is also known to induce the expression of cyclooxygenase-2 (COX-2). nih.gov

From a cancer biology perspective, it is used to induce a more aggressive, invasive phenotype in the otherwise weakly invasive A549 cells by promoting epithelial-mesenchymal transition (EMT). biologists.com Paradoxically, it can also act as a negative regulator of cell growth, causing growth arrest in A549 cells. nih.govresearchgate.net

Table 3: Effects of this compound on Epithelial Cell Lines

| Cell Line | Research Area | Effect of this compound | Pathway(s) Implicated | Reference(s) |

|---|---|---|---|---|

| HaCaT | Inflammation | Induces inflammatory response and cytokine production (IL-6, TNF-α, IL-1β). | PKC activation | cellsignal.com |

| A549 | Inflammation | Induces pro-inflammatory cytokines (IL-1β, IL-6, IL-8, TNF-α) and COX-2. | PKC, MAP Kinase (p38, JNK, ERK), AP-1 | nih.govnih.govnih.gov |

| A549 | Cancer Progression | Promotes an invasive phenotype. | Epithelial-Mesenchymal Transition (EMT) | biologists.com |

| A549 | Cell Growth | Causes growth arrest. | Not fully elucidated | nih.govresearchgate.net |

This compound is widely applied in cancer research to probe the signaling pathways governing cell fate. In the MCF-7 human breast cancer cell line, which is estrogen receptor-alpha (ERα)-positive, this compound inhibits cell proliferation in a dose-dependent manner, an effect mediated through PKC. plos.org It profoundly alters the gene expression profile of MCF-7 cells, down-regulating genes associated with the cell cycle and the luminal epithelial phenotype, while up-regulating genes linked to a more aggressive, fibroblast-like phenotype and proteolysis. tdl.org

In colon cancer cell lines such as HM3, HCT-116, and SW480, this compound stimulates the expression of the MUC2 mucin gene. nih.govbiologists.com This upregulation is driven by a signaling cascade involving PKC, Ras, ERK, and NF-κB. biologists.com It is also used experimentally to induce proliferation and the expression of transcription factors like Krüppel-like factor 5 (KLF5). nih.govresearchgate.net

In human erythroleukemia cell lines like K562 and HEL, this compound is a classic agent for inducing differentiation towards a megakaryocytic lineage. nih.govjci.orgnih.gov This process is characterized by cell cycle arrest, morphological changes such as nuclear lobulation, and the expression of megakaryocyte-specific surface markers like CD41 and CD61. nih.gov The differentiation is dependent on the MEK/MAPK pathway. nih.gov Other molecular effects in K562 cells include the enhanced phosphorylation of cell-surface transferrin receptors and the post-transcriptional down-regulation of topoisomerase II alpha mRNA. nih.govnih.gov

Table 4: this compound Research in Various Cancer Cell Lines

| Cell Line Type | Example Cell Line | Key Finding | Mechanism/Pathway | Reference(s) |

|---|---|---|---|---|

| Breast Cancer | MCF-7 | Inhibits proliferation; induces a more aggressive gene expression phenotype. | Protein Kinase C (PKC) | plos.orgtdl.org |

| Colon Cancer | HM3, HCT-116, SW480 | Upregulates MUC2 mucin expression; induces proliferation and KLF5 expression. | PKC, Ras, ERK, NF-κB, MAPK | nih.govnih.govbiologists.comresearchgate.net |

| Erythroleukemia | K562, HEL | Induces megakaryocytic differentiation and cell cycle arrest. | MEK/MAPK pathway | nih.govnih.govjci.orgnih.gov |

In neurobiology, this compound is a valuable pharmacological tool for activating PKC to study its role in neuronal function and plasticity. Much of this research has been conducted using large, identifiable sensory neurons from the sea slug Aplysia.

In these neurons, application of this compound (PDAc) activates PKC, resulting in a gradual increase in neuronal excitability. biologists.comresearchgate.net This is observed as an increase in the speed and amplitude of the action potential's upstroke. nih.gov

This compound is also used to investigate the interplay, or "crosstalk," between different signaling pathways. Studies have shown that prolonged activation of PKC by this compound can attenuate the effects of the protein kinase A (PKA) pathway. biologists.comresearchgate.net For example, it reduces the enhancement of excitability and spike broadening that is normally induced by the neurotransmitter serotonin (B10506) (5-HT), which acts via the PKA cascade. biologists.comresearchgate.net

In mammalian models, such as neurons from the rat spinal dorsal horn, phorbol esters like this compound have been shown to enhance synaptic transmission by increasing the amplitude and duration of excitatory postsynaptic potentials (EPSPs). nih.gov

Table 5: Effects of this compound on Neuronal Cells

| Model System | Key Finding | Outcome | Reference(s) |

|---|---|---|---|

| Aplysia Sensory Neurons | Activates Protein Kinase C (PKC). | Increased neuronal excitability. | biologists.comresearchgate.net |

| Aplysia Sensory Neurons | Prolonged PKC activation attenuates PKA-mediated actions of serotonin. | Reduced enhancement of excitability and spike broadening. | biologists.comresearchgate.net |

| Aplysia Neurons | Increases action potential upstroke speed and amplitude. | Enhanced action potential firing. | nih.gov |

| Rat Spinal Dorsal Horn Neurons | Enhances excitatory postsynaptic potentials (EPSPs). | Increased EPSP amplitude and duration. | nih.gov |

HEK293T cells are a derivative of Human Embryonic Kidney 293 cells and are widely used in cell biology and biotechnology, particularly for their high transfectability, making them an ideal system for overexpressing specific proteins. In the context of this compound research, they are frequently used for "shedding assays."

Shedding is a process where the extracellular portion of a membrane-bound protein is cleaved and released from the cell surface. This process is often mediated by a family of proteases known as metalloproteinases, particularly ADAMs (A Disintegrin and Metalloproteinase). This compound is a potent, albeit non-physiological, inducer of this shedding process.

Researchers use HEK293T cells to transfect and express a specific membrane protein of interest. They then treat the cells with this compound to stimulate the shedding of that protein. This allows for the study of the cleavage mechanism, the identification of the specific protease responsible (the "sheddase"), and the functional consequences of the shedding event. For example, this compound has been used to stimulate the shedding of the Mer Tyrosine Kinase receptor in transfected HEK293 cells, a process shown to be mediated by the protease ADAM17, also known as TNF-α-converting enzyme (TACE). Similarly, it was used to demonstrate the ADAM17-mediated shedding of human meprin β.

Table 6: Use of this compound in HEK293T Shedding Assays

| Application | Purpose | Mechanism | Key Protease Implicated | Reference(s) |

|---|---|---|---|---|

| Shedding Assay | Induce ectodomain shedding of a target protein. | Potent activation of shedding machinery. | ADAM17 (TACE) |

| Mechanistic Study | Identify the protease responsible for shedding a specific substrate. | Overexpression of substrate in a controlled system followed by PMA stimulation. | ADAM17 (TACE) | |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | PDA, PDAc |

| Phorbol 12-myristate 13-acetate | PMA, TPA |

| Protein Kinase C | PKC |

| Nuclear Factor-κB | NF-κB |

| Activator protein-1 | AP-1 |

| NF-E2-related factor 2 | NRF2 |

| Interleukin-1β | IL-1β |

| Interleukin-2 | IL-2 |

| Interleukin-6 | IL-6 |

| Interleukin-8 | IL-8 |

| Tumor Necrosis Factor-α | TNFα |

| Monocyte-derived macrophages | MDM |

| Phytohaemagglutinin | PHA |

| Human Immunodeficiency Virus 1 | HIV-1 |

| Extracellular signal-regulated kinase | ERK |

| c-Jun N-terminal kinase | JNK |

| Methylglyoxal | - |

| Claudin-1 | - |

| Cyclooxygenase-2 | COX-2 |

| Epithelial-Mesenchymal Transition | EMT |

| Estrogen Receptor-alpha | ERα |

| Krüppel-like factor 5 | KLF5 |

| Serotonin | 5-HT |

| Protein Kinase A | PKA |

| Excitatory Postsynaptic Potential | EPSP |

| A Disintegrin and Metalloproteinase 17 | ADAM17 |

| TNF-α-converting enzyme | TACE |

Neuronal Cells (e.g., sensory neurons)

Primary Cell Culture Systems

Primary cell cultures offer a controlled environment to investigate the direct cellular effects of this compound.

Adipose-derived stromal cells (ADSCs): Human adipose-tissue-derived stromal cells (hADSCs) are capable of differentiating into multiple cell types, including adipocytes and osteoblasts. nih.govnih.gov Research has utilized Phorbol 12-myristate 13-acetate (PMA), a structural analog of PDA, to investigate the role of PKC in hADSC differentiation. Studies on hADSCs isolated from different subcutaneous locations (upper abdomen, lower abdomen, and thigh) have shown that PMA treatment enhances osteogenic (bone cell) differentiation while suppressing adipogenic (fat cell) differentiation. nih.govnih.gov This effect was observed across hADSCs from all harvest sites and could be blocked by a general PKC inhibitor, confirming the involvement of the PKC signaling pathway in this differentiation switch. nih.govnih.gov

Mouse Neutrophils: Neutrophils are a type of white blood cell crucial to the innate immune response. Phorbol 12-myristate 13-acetate is a potent inducer of neutrophil extracellular traps (NETs), which are web-like structures of DNA and proteins released by neutrophils to trap and kill pathogens. nih.govashpublications.org Studies using mouse neutrophils have shown that P-selectin, a cell adhesion molecule, can prime neutrophils for NETosis (the process of NET formation) when stimulated with PMA. ashpublications.org Interestingly, research has also revealed that even at high concentrations, not all PMA-stimulated neutrophils undergo NET formation; some exhibit nuclear swelling without releasing NETs, a phenomenon that is more pronounced in hypoxic (low oxygen) conditions. nih.gov Furthermore, in humanized mouse models, human neutrophils isolated from bone marrow and blood show strong reactive oxygen species (ROS) production in response to PMA stimulation. pnas.org

Ex Vivo Tissue Models

Ex vivo tissue models allow for the study of this compound's effects in the context of intact tissue architecture.